molecular formula C20H21N3O4S2 B2746445 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 941981-69-7

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Numéro de catalogue: B2746445
Numéro CAS: 941981-69-7
Poids moléculaire: 431.53
Clé InChI: BSHGYAMEZXAGCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The specific research applications and mechanism of action for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone are not detailed in the current scientific literature obtained from this search. This compound features a benzothiazole core linked to a piperazine ring via a phenoxyethanone bridge, a structure often associated with potential biological activity in medicinal chemistry research. To create a compelling and accurate product description, it is essential to consult specialized scientific databases and primary research literature. We recommend investigating its potential role as a kinase inhibitor, a modulator of neurological targets, or an agent in oncology or infectious disease research. The methylsulfonyl group is a key pharmacophore that may influence solubility and target binding. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Propriétés

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-29(25,26)16-7-8-17-18(13-16)28-20(21-17)23-11-9-22(10-12-23)19(24)14-27-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHGYAMEZXAGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Methylsulfonyl Group: The benzo[d]thiazole derivative is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Piperazine Coupling: The resulting compound is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Phenoxyethanone Addition: Finally, the piperazine derivative is reacted with phenoxyacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenoxyethanone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby modulating biological processes such as inflammation or cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzothiazole-Piperazine-Ethanone Derivatives

(a) 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a)
  • Key Differences: Replaces phenoxy with phenylthio (S vs. O).
  • Physicochemical Data :
    • Molecular Weight: 383.47 g/mol (EI-MS).
    • Melting Point: 215–217°C.
    • Yield: 83%.
  • Impact: The thioether group (S) may reduce polarity compared to the phenoxy (O) group, affecting membrane permeability.
(b) 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(pyridin-2-ylthio)ethanone (6b)
  • Key Differences : Pyridinylthio substituent introduces nitrogen for hydrogen bonding.
  • Physicochemical Data :
    • Molecular Weight: 384.46 g/mol.
    • Melting Point: 150–152°C.
    • Yield: 58%.
  • Impact : The pyridine ring could enhance solubility in aqueous media compared to phenyl groups.
(c) 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone (15)
  • Key Differences: Chloro substituent instead of phenoxy.
  • Synthesis: Uses chloroacetyl chloride, contrasting with phenoxyethylation methods.
  • Impact : The electron-withdrawing Cl may increase reactivity but reduce stability under physiological conditions.

Modifications on the Benzothiazole Core

(a) Methylsulfonyl vs. Other Substituents
  • Analog: 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) Substituent: No methylsulfonyl; instead, a butanone linker. Molecular Weight: 429.94 g/mol (HCl salt). Impact: Longer alkyl chains may increase lipophilicity but reduce metabolic resistance.

Piperazine-Linked Thiazole/Urea Derivatives

(a) 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a)
  • Key Differences : Urea core with fluorophenyl and hydrazinyl groups.
  • Physicochemical Data :
    • Molecular Weight: 484.2 g/mol (ESI-MS).
    • Yield: 85.1%.
  • Impact : Urea moieties often enhance hydrogen-bonding capacity, influencing target selectivity.

Substituent Effects on Physicochemical Properties

Compound Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Feature
Target Compound 6-Methylsulfonyl ~437.51* N/A N/A High polarity, electron withdrawal
6a Phenylthio 383.47 215–217 83 Thioether enhances lipophilicity
6b Pyridin-2-ylthio 384.46 150–152 58 Nitrogen improves solubility
11a Fluorophenyl urea 484.20 N/A 85.1 Urea enhances hydrogen bonding
15 Chloro 323.81 N/A ~N/A Reactive but less stable

*Calculated based on molecular formula.

Activité Biologique

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that has garnered attention for its potential biological activities in medicinal chemistry. This compound integrates a benzo[d]thiazole ring, a piperazine moiety, and a phenoxyethanone group, suggesting a multifaceted mechanism of action. The current article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves several steps:

  • Formation of the Benzo[d]thiazole Ring : Reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
  • Introduction of the Methylsulfonyl Group : Treatment with methylsulfonyl chloride in the presence of a base.
  • Piperazine Coupling : Coupling with piperazine using a coupling agent such as EDCI.

Summary of Synthesis Steps

StepReaction
1Formation of benzo[d]thiazole
2Methylsulfonyl group introduction
3Piperazine coupling

Antinociceptive Effects

Research has demonstrated that compounds similar to 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone exhibit significant antinociceptive effects. A study indicated that these compounds act through opioidergic mechanisms, suggesting their potential use in pain management. In animal models, specific derivatives showed increased pain threshold in tail-clip and hot plate tests, indicating central and peripheral analgesic activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Opioid Receptor Interaction : Evidence suggests that it interacts with µ- and δ-opioid receptors, contributing to its analgesic properties.
  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
  • Modulation of Neurotransmitter Systems : The compound may also affect glutamatergic signaling through NMDA receptors and influence serotonergic pathways involving 5-HT receptors .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzothiazole-piperazine hybrids, including those structurally related to 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone:

  • Alzheimer's Disease Models : Benzothiazole-piperazine hybrids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and amyloid-beta aggregation, showcasing neuroprotective properties .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases.

The biochemical properties of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone are largely determined by its interactions with biomolecules:

  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and overall cellular metabolism.
  • Biochemical Pathways : It has been implicated in various biochemical pathways relevant to inflammation and neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the 6-(methylsulfonyl)benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the piperazine ring through nucleophilic substitution or coupling reactions, often using carbodiimides (e.g., DCC) as coupling agents .
  • Step 3 : Attachment of the phenoxyethanone moiety via alkylation or Mitsunobu reactions .
    Optimization : Control reaction temperatures (e.g., 60–80°C for cyclization), use polar aprotic solvents (DMF, DMSO), and employ purification techniques like column chromatography or recrystallization to achieve >90% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylsulfonyl at C6 of benzothiazole) and piperazine connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}) .

Q. What initial biological screening assays are appropriate to evaluate its potential pharmacological activities?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the methylsulfonyl and phenoxy groups to biological activity?

  • Analog Synthesis : Replace methylsulfonyl with sulfonamide or sulfoxide groups; substitute phenoxy with alkyl/heteroaryl ethers .
  • Biological Testing : Compare analogs in standardized assays (e.g., antimicrobial IC50_{50}, COX-2 selectivity ratios) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or bacterial topoisomerases .

Q. What strategies can address low solubility or stability issues during in vitro and in vivo studies?

  • Salt Formation : Convert free base to hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the phenoxy moiety for improved bioavailability .
  • Formulation Optimization : Use nanoemulsions or liposomal encapsulation to stabilize the compound in physiological conditions .

Q. How should researchers resolve contradictions between in silico predictions and experimental biological data for this compound?

  • Validation of Assay Conditions : Ensure compound purity (>95%) and exclude solvent interference (e.g., DMSO cytotoxicity) .
  • Target Fishing : Employ proteomics (e.g., affinity chromatography) or transcriptomics to identify unanticipated targets .
  • Re-evaluate Computational Models : Refine docking parameters using molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity and functional group compatibility?

  • Reaction Scale-Up : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Protecting Groups : Temporarily protect reactive sites (e.g., piperazine nitrogen) during sulfonylation to prevent side reactions .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Which advanced computational methods can predict binding affinities and metabolic pathways?

  • Binding Affinity : Combine molecular docking with free-energy perturbation (FEP) calculations for accurate ΔG predictions .
  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites (e.g., sulfoxide formation) .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

Q. How can researchers design experiments to identify off-target effects or polypharmacology?

  • Kinome-Wide Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to detect off-target kinase inhibition .
  • Phenotypic Screening : Assess compound effects in zebrafish or C. elegans models for unexpected phenotypic changes .
  • Chemoproteomics : Employ activity-based protein profiling (ABPP) to map interaction networks .

Q. What methodologies are recommended for elucidating the metabolic fate and potential toxicological profiles?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Reactive Metabolite Detection : Use glutathione (GSH) trapping assays to identify electrophilic intermediates .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423) and genotoxicity assays (Ames test) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.